Trifluoperazine-d3 dihydrochloride is a deuterated derivative of trifluoperazine, a well-known antipsychotic medication belonging to the phenothiazine class. This compound is primarily utilized as an internal standard in analytical chemistry, particularly in the quantification of trifluoperazine through techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry. Its chemical structure allows it to function effectively in various scientific applications, including metabolic studies and pharmacokinetics.
Trifluoperazine-d3 dihydrochloride is synthesized from trifluoperazine, which is derived from phenothiazine. The compound is commercially available through several suppliers, including Bertin Technologies and Santa Cruz Biotechnology, with a specific focus on its use in clinical diagnostics and research applications .
Trifluoperazine-d3 dihydrochloride is classified as an antipsychotic agent and a stable isotope-labeled compound. Its primary classification falls under the category of pharmaceuticals used for treating psychiatric disorders, while its isotopic labeling serves analytical purposes in biochemical research.
The synthesis of trifluoperazine-d3 dihydrochloride involves the incorporation of deuterium into the trifluoperazine molecule. This can be achieved through various synthetic pathways, typically involving deuterated reagents during the reaction process. The exact synthetic route may vary depending on the desired purity and yield.
The synthesis generally follows these steps:
The molecular formula for trifluoperazine-d3 dihydrochloride is , with a molecular weight of 483.44 g/mol. The compound features a phenothiazine core structure with trifluoromethyl and piperazinyl substituents, which are characteristic of its parent compound.
Trifluoperazine-d3 dihydrochloride can participate in various chemical reactions typical for phenothiazine derivatives. These may include:
The stability of trifluoperazine-d3 dihydrochloride under standard laboratory conditions allows it to serve effectively as a reference standard in analytical procedures without significant degradation.
Trifluoperazine exerts its pharmacological effects primarily through antagonism at dopamine D2 receptors, which plays a crucial role in its antipsychotic properties. The mechanism involves:
Trifluoperazine-d3 dihydrochloride finds utility in several scientific contexts:
Trifluoperazine-d3 dihydrochloride is a selectively deuterated isotopologue of the antipsychotic agent trifluoperazine, where three hydrogen atoms in the methyl group of the piperazine ring are replaced by deuterium atoms (CD₃ instead of CH₃). Its molecular formula is C₂₁H₂₁D₃F₃N₃S·2HCl with a molecular weight of 483.44 g/mol [2] [3]. This compound serves as an essential internal standard in quantitative bioanalysis due to its near-identical chemical properties to non-deuterated trifluoperazine, differing only by a minimal mass shift (+3 Da). This mass difference enables precise discrimination in mass spectrometry while maintaining chromatographic co-elution, thereby correcting for analytical variability during sample preparation and instrument analysis [4]. The dihydrochloride salt form enhances solubility in aqueous and methanol solutions (>50g/L), facilitating its use in laboratory workflows [10].
Table 1: Key Identifiers of Trifluoperazine-d3 Dihydrochloride
Property | Value |
---|---|
CAS Number (labelled) | 1432064-02-2 |
Unlabelled CAS (parent) | 440-17-5 |
Molecular Formula | C₂₁H₂₁D₃F₃N₃S·2HCl |
Exact Mass | 482.1365 Da |
Purity Specifications | >95% (HPLC) |
Storage Conditions | -20°C, protected from light |
Primary Isotope Position | N-methyl group (CD₃) |
The development of trifluoperazine-d3 dihydrochloride reflects the broader evolution of isotopic labeling techniques in pharmaceutical research. Trifluoperazine itself was first approved in 1959 as a typical antipsychotic targeting dopamine receptors [6] [8]. The strategic incorporation of stable isotopes like deuterium emerged in the 1970s as a response to limitations in radioisotope labeling, which posed safety concerns and regulatory hurdles. Deuterium labeling offered a safer alternative with comparable analytical precision, enabling researchers to track drug distribution without radioactive hazards [3]. The selection of the N-methyl group for deuteration in trifluoperazine-d3 was deliberate, as this moiety remains metabolically stable during phase I and II transformations, preserving the mass difference throughout biological processing. This design principle originated from foundational pharmacokinetic studies demonstrating that deuterium substitution at non-labile positions minimally alters drug pharmacology while providing robust analytical signatures [3] [9].
Trifluoperazine-d3 dihydrochloride has transcended its original application as an analytical tool to become indispensable in mechanistic pharmacology and drug discovery. Its primary significance lies in enabling precise quantification of the parent compound trifluoperazine in biological matrices (plasma, brain tissue, urine) via LC-MS/MS platforms, achieving detection limits unobtainable with conventional detectors [3] [4]. Beyond analytical applications, this deuterated standard facilitates advanced research into trifluoperazine's polypharmacology, including its interactions with novel targets like NUPR1 (nuclear protein 1), a stress-inducible transcriptional regulator implicated in cancer progression. Studies utilizing trifluoperazine-d3 have revealed trifluoperazine's potent NUPR1 inhibition (IC₅₀ ~1.4 μM), supporting anticancer drug repositioning efforts [3] [5]. Additionally, it serves as a critical probe for investigating trifluoperazine's off-target effects, including calmodulin antagonism (Kᵢ ~20 μM) and P-glycoprotein inhibition, mechanisms relevant to overcoming multidrug resistance in oncology [3] [9].
Table 2: Research Applications Enabled by Trifluoperazine-d3 Dihydrochloride
Application Domain | Specific Use Case | Technical Advantage |
---|---|---|
Quantitative Bioanalysis | Internal standard for LC-MS/MS assays | Corrects for matrix effects; LOD ≤0.1 ng/mL |
Metabolic Profiling | Discrimination of metabolites from artifacts | Identifies N-glucuronides via mass shift |
Cancer Mechanism Studies | NUPR1 binding kinetics determination | Enables tracer studies in live cells |
Neuropharmacology | Brain penetration quantification | Distinguishes blood-brain barrier transport |
Drug-Drug Interactions | CYP450 inhibition profiling | Controls for analytical interference |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7